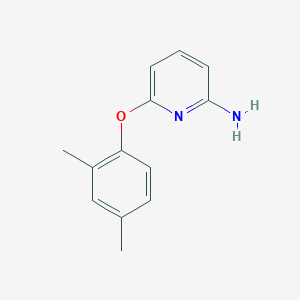
3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features a pyridazinone core substituted with a chloromethyl group and a 1-propan-2-ylpyrazol-4-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-propan-2-ylhydrazine with an appropriate β-diketone under acidic or basic conditions.
Formation of the pyridazinone ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups or the oxidation state of the molecule.
Cyclization Reactions: The presence of multiple reactive sites allows for the possibility of cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thioethers, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound’s biological activity can be explored to understand its effects on various biological pathways and systems.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group could facilitate covalent binding to target proteins, while the pyrazole and pyridazinone moieties might interact with active sites or binding pockets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-(Bromomethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-1-(1-phenylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The combination of the chloromethyl group and the 1-propan-2-ylpyrazol-4-yl moiety provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Propriétés
Formule moléculaire |
C11H13ClN4O |
|---|---|
Poids moléculaire |
252.70 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H13ClN4O/c1-8(2)16-7-9(6-13-16)15-4-3-11(17)10(5-12)14-15/h3-4,6-8H,5H2,1-2H3 |
Clé InChI |
QARCNQXVRLFTPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)N2C=CC(=O)C(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)

